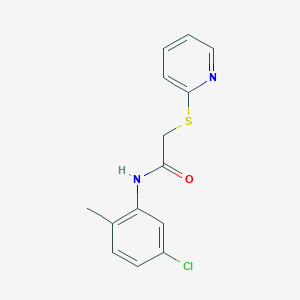
3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as GYKI-52466, and it belongs to the quinazoline family of compounds.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione is not fully understood. However, it has been shown to act as a non-competitive antagonist of ionotropic glutamate receptors, specifically the AMPA receptor. This results in the inhibition of excitatory neurotransmission, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that it can inhibit the activity of various enzymes and proteins, including phosphodiesterase, protein kinase C, and nitric oxide synthase. In vivo studies have shown that it can modulate neurotransmitter release, reduce seizure activity, and improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential applications in various fields of research, which makes it a versatile tool compound. However, one limitation is its non-specific binding to other receptors and proteins, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione. One direction is the development of more selective and potent analogs of the compound for use as drug candidates. Another direction is the investigation of its potential applications in other fields of research, such as oncology and immunology. Additionally, further studies are needed to fully understand its mechanism of action and to elucidate its interactions with other receptors and proteins.
Synthesis Methods
The synthesis of 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione is a multi-step process that involves the condensation of 3-chloroaniline with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained after purification and isolation. This synthesis method has been well-established, and it has been used to produce large quantities of this compound for research purposes.
Scientific Research Applications
3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. In pharmacology, it has been used as a tool compound to study the properties of ionotropic glutamate receptors. In biochemistry, it has been used to investigate the mechanisms of action of various enzymes and proteins.
properties
IUPAC Name |
3-(3-chlorophenyl)-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-17-13-8-3-2-7-12(13)14(19)18(15(17)20)11-6-4-5-10(16)9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQKSHBZMDSUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(diethylamino)sulfonyl]-4-methyl-N-2-pyridinylbenzamide](/img/structure/B5787668.png)

![N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5787687.png)
![1-methyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5787694.png)
![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5787696.png)
![{[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5787702.png)
![N-(4-isopropylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5787729.png)

![3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5787737.png)
![3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787756.png)